molecular formula C5H4N6O2 B14010197 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide CAS No. 64623-42-3

6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide

Cat. No.: B14010197
CAS No.: 64623-42-3
M. Wt: 180.12 g/mol
InChI Key: QRQDBNJLAFNJJQ-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential structures in biochemistry, forming the backbone of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid with azidating agents such as sodium azide in the presence of a coupling reagent . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group typically yields the corresponding amine, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components. This inhibition is crucial in controlling processes like cancer metastasis and tissue remodeling . The compound’s azide group also allows it to participate in click chemistry reactions, facilitating the formation of stable triazole linkages in bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide stands out due to its azide functional group, which provides unique reactivity compared to other pyrimidine derivatives. This reactivity is particularly useful in click chemistry, making it a valuable tool in bioconjugation and materials science .

Properties

CAS No.

64623-42-3

Molecular Formula

C5H4N6O2

Molecular Weight

180.12 g/mol

IUPAC Name

6-amino-2-oxo-1H-pyrimidine-5-carbonyl azide

InChI

InChI=1S/C5H4N6O2/c6-3-2(4(12)10-11-7)1-8-5(13)9-3/h1H,(H3,6,8,9,13)

InChI Key

QRQDBNJLAFNJJQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1C(=O)N=[N+]=[N-])N

Origin of Product

United States

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